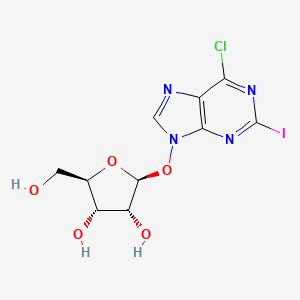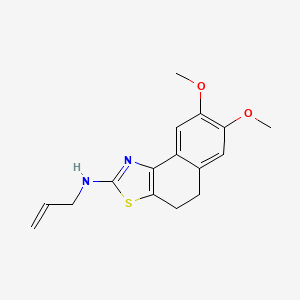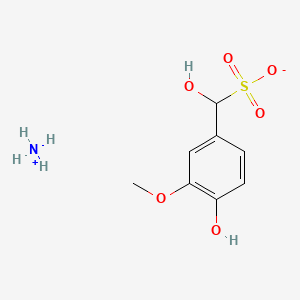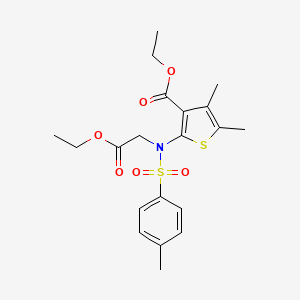
t-Bu X-Phos Pd-G1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
t-Bu X-Phos Pd-G1 is synthesized through a series of reactions involving the coupling of di-tert-butylphosphino with triisopropylbiphenyl and phenethylamine, followed by complexation with palladium chloride . The reaction conditions typically involve the use of solvents like dioxane and bases to facilitate the coupling reactions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
t-Bu X-Phos Pd-G1 is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, electron-deficient anilines, and various bases. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the specific reaction .
Major Products
The major products formed from these reactions are typically biaryl compounds, aryl amines, and other functionalized organic molecules .
科学研究应用
t-Bu X-Phos Pd-G1 has a wide range of applications in scientific research, including:
作用机制
t-Bu X-Phos Pd-G1 functions as a catalyst by facilitating the formation of carbon-carbon and carbon-nitrogen bonds. The palladium center in the compound coordinates with the reactants, lowering the activation energy and allowing the reaction to proceed more efficiently . The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-aryl intermediates .
相似化合物的比较
Similar Compounds
- XPhos Pd G1
- RuPhos Pd G1
- SPhos Pd G1
- BrettPhos Palladacycle
Uniqueness
t-Bu X-Phos Pd-G1 is unique due to its high efficiency and selectivity in cross-coupling reactions. It offers advantages such as lower catalyst loading and the ability to operate under mild conditions, making it a preferred choice for many synthetic applications .
属性
分子式 |
C37H56ClNPPd- |
|---|---|
分子量 |
687.7 g/mol |
IUPAC 名称 |
ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;palladium;2-phenylethanamine;chloride |
InChI |
InChI=1S/C29H45P.C8H10N.ClH.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;9-7-6-8-4-2-1-3-5-8;;/h13-21H,1-12H3;1-2,4-5H,6-7,9H2;1H;/q;-1;; |
InChI 键 |
DHWDJQHLRAGGPC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C(C)(C)C)C(C)(C)C)C(C)C.C1=C[C-]=CC(=C1)CCN.[Cl-].[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















